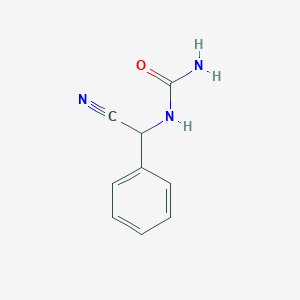

1-(Cyano(phenyl)methyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

88169-89-5 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

[cyano(phenyl)methyl]urea |

InChI |

InChI=1S/C9H9N3O/c10-6-8(12-9(11)13)7-4-2-1-3-5-7/h1-5,8H,(H3,11,12,13) |

InChI Key |

KJVSTGRMABKZSS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C#N)NC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyano Phenyl Methyl Urea and Its Analogues

Classical Synthetic Routes and Established Protocols

Traditional methods for synthesizing 1-(Cyano(phenyl)methyl)urea rely on well-established chemical transformations. These routes often involve readily available starting materials and follow predictable reaction mechanisms, making them reliable for laboratory-scale synthesis.

Multi-step synthesis provides a controlled approach to constructing the target molecule by isolating key intermediates. A common and logical pathway begins with the synthesis of the α-aminonitrile precursor, 2-amino-2-phenylacetonitrile (B102233), which is subsequently converted to the final urea (B33335) derivative.

The initial step typically involves a Strecker synthesis, where benzaldehyde (B42025) reacts with an alkali cyanide (such as sodium or potassium cyanide) and an ammonia (B1221849) source (like ammonium (B1175870) chloride) to produce 2-amino-2-phenylacetonitrile. In the subsequent step, this α-aminonitrile is treated with a source of isocyanic acid, most commonly by reacting it with an alkali metal cyanate (B1221674) (e.g., potassium cyanate, KOCN) under acidic conditions. The protonated amine of the aminonitrile undergoes nucleophilic addition to the isocyanic acid generated in situ, yielding this compound.

Table 1: Representative Multi-Step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Benzaldehyde, Ammonium Chloride, Potassium Cyanide | Water/Methanol (B129727), Stirring at room temperature | 2-Amino-2-phenylacetonitrile |

This stepwise approach allows for the purification of the intermediate aminonitrile, which can lead to higher purity of the final product. The primary drawback is the increased time, labor, and solvent usage associated with multiple reaction steps and purification procedures. libretexts.org

To improve efficiency, classical methods have been adapted into one-pot procedures, where multiple transformations occur in a single reaction vessel without the isolation of intermediates. For the synthesis of this compound, a modified Strecker-type reaction can be employed. In this approach, benzaldehyde, urea, and an alkali cyanide are reacted together in the presence of an acid catalyst.

Another notable one-pot strategy involves the Tiemann rearrangement of amidoximes. researchgate.net This process begins with the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833). In the presence of a promoter like benzenesulfonyl chloride, the amidoxime rearranges to a carbodiimide (B86325), which is then hydrolyzed to the corresponding urea. By conducting these steps sequentially in a single pot, nitriles can be converted directly into N-monosubstituted ureas. researchgate.net A simple and efficient one-pot method involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce a variety of N-substituted ureas in good to excellent yields without the need for organic co-solvents or complex purification. rsc.orgrsc.org

Table 2: Comparison of One-Pot Synthetic Strategies for Urea Derivatives

| Strategy | Key Reactants | Key Transformation | Advantages |

|---|---|---|---|

| Modified Strecker | Aldehyde, Urea, Cyanide Source | Condensation and Cyanation | Convergent, reduces workup steps. |

| Tiemann Rearrangement | Nitrile, Hydroxylamine | Amidoxime formation and rearrangement | Provides access from a wide range of nitriles. researchgate.net |

| Aqueous Amine-Isocyanate | Amine, Potassium Isocyanate | Nucleophilic addition | Environmentally friendly (uses water), simple filtration, scalable. rsc.orgrsc.org |

Modern and Sustainable Approaches in this compound Synthesis

Contemporary research focuses on developing more sustainable and efficient synthetic routes, primarily through catalysis. These modern methods aim to reduce energy consumption, minimize byproducts, and utilize safer reagents compared to classical protocols.

Catalytic systems, employing either transition metals or small organic molecules (organocatalysts), have revolutionized the synthesis of ureas. These catalysts can operate under milder conditions and offer high selectivity, representing a green alternative to traditional methods.

Transition metal catalysis offers powerful tools for constructing the urea functionality. Various metals, including copper, ruthenium, and palladium, have been shown to effectively catalyze the formation of C-N bonds in urea synthesis. mdpi.comdrivergroupchemistry.com

Copper-Catalyzed Synthesis: A notable method involves the copper-catalyzed reaction between isocyanides and O-benzoyl hydroxylamines. mdpi.com This approach allows for the assembly of unsymmetrical ureas under mild conditions. For the target molecule, this could theoretically involve the reaction of 1-isocyano-1-phenylacetonitrile with a suitable amine source in the presence of a copper catalyst.

Ruthenium-Catalyzed Synthesis: Ruthenium pincer complexes have been utilized to directly synthesize ureas from an amine and methanol, which serves as a C1 source. organic-chemistry.org This reaction is highly atom-economical, producing only hydrogen gas as a byproduct.

Palladium-Catalyzed Synthesis: Palladium catalysts are often used in cross-coupling reactions. For urea synthesis, methods may involve the carbonylation of amines or the coupling of aryl halides with cyanates. rsc.orgdrivergroupchemistry.com

Table 3: Overview of Metal-Catalyzed Urea Synthesis Reactions

| Catalyst System | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| CuOAc | Isocyanides, O-Benzoyl Hydroxylamines | Isocyanide Insertion | Mild conditions, rapid assembly of unsymmetric ureas. | mdpi.com |

| Ru-pincer complex | Amines, Methanol | Direct Carbonylation | Additive-free, atom-economical, H₂ as byproduct. | organic-chemistry.org |

| Palladium Complexes | Aryl Chlorides, Sodium Cyanate | Cross-Coupling | Applicable for aryl urea synthesis. | rsc.org |

| Iridium Complexes | Pyridine Derivatives, Aldehydes | C-H Functionalization/Addition | Meta-selective C-H functionalization. | nih.gov |

These metal-catalyzed reactions represent a significant advancement, offering novel pathways to complex urea derivatives that may be difficult to access through classical means. csic.es

Organocatalysis has emerged as a powerful strategy in sustainable chemistry, avoiding the use of potentially toxic and expensive heavy metals. scispace.com For urea synthesis, organocatalysts typically function by activating substrates through hydrogen bonding or by acting as Brønsted or Lewis bases. scispace.comscielo.br

Urea and thiourea (B124793) derivatives are themselves excellent hydrogen-bond donor catalysts. They can activate electrophiles, such as imines or isocyanates, towards nucleophilic attack. A potential organocatalytic synthesis of this compound could involve the reaction of benzaldehyde and an ammonia equivalent to form an intermediate imine. A chiral thiourea catalyst could then activate this imine, facilitating a stereoselective addition of a cyanide source, followed by reaction with isocyanic acid.

Furthermore, simple organic molecules can catalyze multicomponent reactions to build complex structures. For instance, urea has been used as a recyclable organocatalyst for the synthesis of bioactive pyrimidine (B1678525) derivatives via a Knoevenagel-Michael addition pathway in an aqueous medium. researchgate.net While this exemplifies urea's role as a catalyst rather than a product, it highlights the principles of organocatalysis that can be applied to its synthesis. Chitosan-supported ureas have also been developed as heterogeneous organocatalysts for reactions like asymmetric cyanosilylation, demonstrating the integration of sustainable materials into modern synthesis. us.es

Catalytic Synthesis

Biocatalytic Strategies

Biocatalysis has emerged as a powerful tool for the synthesis of pharmaceutical intermediates, offering high selectivity under mild conditions. For the synthesis of chiral amines and their derivatives, which are precursors to compounds like this compound, enzymes such as transaminases, hydrolases, and oxidases are frequently employed.

Hydrolases, including lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. rsc.org For instance, lipases can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. This method is valuable for producing optically pure building blocks. mdpi.com The enzyme (+)-γ-lactamase can be used for the stereoselective ring-opening of a racemic lactam, a key step in the synthesis of various pharmaceutical agents. rsc.org Similarly, researchers have utilized esterases for the desymmetrization of diesters to create chiral precursors for viral protease inhibitors. mdpi.com

Transaminases are particularly useful for the asymmetric synthesis of chiral amines from ketones. Engineered transaminases have been developed to produce key intermediates for drugs like Vernakalant and the SMO inhibitor PF-04449913, a complex urea derivative. illinois.edu These enzymes facilitate a dynamic asymmetric transamination process, often achieving high yields and excellent enantiomeric excess (>99.5% ee). illinois.edu

Furthermore, oxidative enzymes offer alternative routes. A variant of D-amino acid oxidase from porcine kidney has been shown to catalyze the oxidative cyanation of primary amines to produce primary α-aminonitriles, the direct precursors to the title compound's core structure. researchgate.net

Table 1: Examples of Biocatalytic Strategies for Precursor Synthesis

| Enzyme Class | Specific Enzyme/Organism | Application | Key Finding | Citation |

|---|---|---|---|---|

| Hydrolase | Lipase | Kinetic resolution of racemic alcohols/amines | High enantioselectivity in resolving chiral building blocks. | rsc.orgmdpi.com |

| Hydrolase | (+)-γ-Lactamase | Stereoselective ring-opening of Vince-lactam | Access to enantiopure γ-amino acids. | rsc.org |

| Transaminase | Engineered Transaminase (ATA-036) | Asymmetric synthesis of a chiral amine for a urea-containing drug (PF-04449913) | Concise, asymmetric route with high enantiomeric excess. | illinois.edu |

| Oxidase | D-amino acid oxidase variant | Oxidative cyanation of primary amines | Direct synthesis of primary α-aminonitriles. | researchgate.net |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is paramount in modern synthetic design, aiming to reduce waste, minimize hazards, and improve efficiency.

Performing reactions without a solvent or in an environmentally benign solvent like water significantly reduces the environmental impact of a chemical process. For the synthesis of ureas, a simple and efficient method has been developed using water as the sole solvent, avoiding the need for organic co-solvents. rsc.org This approach involves the nucleophilic addition of amines to potassium isocyanate in water, affording good to excellent yields of N-substituted ureas. rsc.orgrsc.org The products often precipitate from the aqueous medium and can be isolated by simple filtration, eliminating the need for silica (B1680970) gel chromatography. rsc.org

Solvent-free condensation reactions, often facilitated by microwave activation or neat reagents, have also been explored for related transformations. sigmaaldrich.comrsc.org For example, the condensation of phenylacetonitrile (B145931) with aldehydes can be achieved using powdered potassium hydroxide (B78521) at room temperature or potassium carbonate under microwave irradiation without any solvent. sigmaaldrich.comrsc.org Such solvent-free methods are also applied in the synthesis of heterocyclic structures, highlighting their potential for broader applications in synthesizing complex molecules. ijarsct.co.in

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. um-palembang.ac.idgoogle.com Traditional methods for urea synthesis often involve reagents like phosgene (B1210022), which are hazardous and result in poor atom economy. nih.gov

Modern approaches focus on maximizing atom economy. Catalytic oxidative carbonylation, which uses amines, carbon monoxide (a C1 building block), and an oxidant, is an appealing alternative. nih.gov This method is highly atom-economical, with the only byproduct being the reduced form of the oxidant. nih.gov Ruthenium pincer complexes have been used to catalyze the direct synthesis of ureas from methanol and an amine, producing only hydrogen gas as a byproduct, representing a highly atom-efficient process. organic-chemistry.org Another strategy involves the Hofmann rearrangement of primary amides in the presence of an ammonia source to generate an isocyanate intermediate in situ, which then forms the urea, avoiding the isolation of hazardous intermediates. organic-chemistry.org These catalytic and rearrangement-based methods offer significant advantages in terms of both safety and waste reduction. nih.govorganic-chemistry.org

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in batches, offers enhanced control over reaction parameters, improved safety, and potential for scalability. dokumen.pub This technology is particularly well-suited for the synthesis of urea derivatives.

A continuous-flow system using two sequential microreactors has been successfully developed for the synthesis of non-symmetrically substituted ureas. researchgate.netmdpi.com This setup allows for the generation of an isocyanate intermediate in the first reactor, which is then immediately reacted with an amine in the second reactor. researchgate.net The use of in-line FT-IR spectroscopy enables real-time monitoring and optimization of the reaction, minimizing the handling of unstable isocyanate intermediates. researchgate.netmdpi.com This approach has been used to synthesize a library of drug-like urea compounds, including the active pharmaceutical ingredient cariprazine, with short reaction times under mild conditions. researchgate.netmdpi.com Flow chemistry has also been applied to the synthesis of precursors, such as the catalytic hydrogenation of nitro compounds in a flow reactor to generate key indole (B1671886) intermediates. researchgate.net

Table 2: Flow Chemistry for Urea Synthesis

| System | Application | Key Advantage | Residence Time | Citation |

|---|---|---|---|---|

| Two sequential microreactors | Synthesis of non-symmetrical ureas (e.g., cariprazine) | In-line monitoring and control of unstable isocyanate intermediate. | Short reaction times achieved under mild conditions. | researchgate.netmdpi.com |

| Automated injection system with packed column | Synthesis of a library of drug-like urea molecules | Elimination of additional purification steps. | 17 minutes | researchgate.net |

| ThalesNano H-cube® flow reactor | Reductive heterocyclization of nitro compounds | Efficient catalytic hydrogenation for precursor synthesis. | N/A | researchgate.net |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of single-enantiomer compounds is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis is the most efficient method for producing enantiomerically pure compounds. chiralpedia.com This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one specific enantiomer. ethz.ch For the synthesis of chiral α-amino acid derivatives, which are structurally related to this compound, several powerful asymmetric catalytic methods have been developed.

One prominent strategy is the enantioselective Strecker reaction, which involves the addition of a cyanide source to an imine. The use of chiral auxiliaries or chiral catalysts can control the stereochemical outcome. nih.gov Chiral phosphoric acids, a type of Brønsted acid organocatalyst, have proven effective in catalyzing enantioselective reactions, including the dimerization of N-substituted carboxamides to form complex chiral scaffolds. ifremer.frrsc.org

Chiral phase-transfer catalysis is another important technique. beilstein-journals.org Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can facilitate reactions between two immiscible phases, creating a chiral environment that induces enantioselectivity. beilstein-journals.org This has been applied to the asymmetric α-functionalization of various prochiral nucleophiles. beilstein-journals.org For the synthesis of nonnatural α-amino acids, chiral transition metal-phosphine complexes have been used to catalyze the asymmetric alkylation of α-imino esters, achieving high enantioselectivity (up to 99% ee). nih.gov

Table 3: Asymmetric Catalysis for Chiral Precursor Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Application | Enantioselectivity | Citation |

|---|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Heterodimerization | Synthesis of chiral tricyclic azacyclic carboxamides. | High enantioselectivity | ifremer.fr |

| Transition Metal Catalysis | Chiral Copper-Phosphine Complexes | Alkylation of α-imino esters | Synthesis of nonnatural α-amino acid derivatives. | Up to 99% ee | nih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | α-Fluorination of β-ketoesters | Asymmetric α-heterofunctionalization. | Up to 85:15 er | beilstein-journals.org |

| Organocatalysis | Bifunctional Organocatalysts | Mannich Reaction | Enantioselective synthesis of dihydropyrimidinones. | N/A | google.com |

Chiral Auxiliary and Ligand Approaches

The asymmetric synthesis of this compound, to generate enantiomerically pure forms, can be approached through methods that control the formation of the stereocenter at the α-carbon. These strategies predominantly rely on the use of chiral auxiliaries or chiral ligands.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. acs.org After establishing the desired stereocenter, the auxiliary is removed. For a molecule like this compound, a plausible approach involves the diastereoselective cyanation of an imine or iminium ion precursor attached to a chiral auxiliary. Evans oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of enolate alkylations and could be adapted for related transformations. acs.org Another established method involves using auxiliaries derived from amino acids, such as pseudoephedrine glycinamide, where the auxiliary is alkylated diastereoselectively.

A key synthetic route to the parent compound is a variation of the Strecker synthesis, where a urea derivative, benzaldehyde, and a cyanide source react. Introducing chirality can be achieved by using a chiral amine or a chiral auxiliary attached to the urea component. For example, α-phenylglycinol has been employed as a chiral auxiliary in Strecker syntheses, ensuring high diastereoselectivity. csic.es The auxiliary's steric influence directs the incoming cyanide nucleophile to one face of the imine intermediate.

Chiral Ligand-Catalyzed Synthesis: Transition metal catalysis involving chiral ligands offers a powerful alternative for asymmetric synthesis. rsc.org In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral α-ureido-α-phenylacetonitrile, a catalytic asymmetric hydrocyanation of a corresponding N-ureido-imine (derived from benzaldehyde and urea) would be an ideal strategy. Chiral metal complexes, for example, those based on titanium or aluminum complexed with chiral ligands, are known to catalyze the enantioselective addition of cyanide to imines.

Furthermore, organocatalysis presents a promising metal-free alternative. An enantioselective organocatalytic hydrophosphonylation of alkylidene ureas has been reported, yielding α-ureidophosphonates with good yields and enantiomeric excesses. mdpi.com This reaction demonstrates that the urea moiety is compatible with organocatalytic systems and that chiral catalysts can effectively control the stereochemistry of nucleophilic additions to the C=N bond of urea derivatives. A similar strategy using a chiral catalyst and a cyanide source could foreseeably be developed for the synthesis of enantioenriched this compound.

Derivatization Strategies and Analogue Synthesis

The structural backbone of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. These derivatizations can be targeted at the urea nitrogen atoms, the phenyl ring, or the cyano group.

Functionalization at the Urea Nitrogen Moiety

The two nitrogen atoms of the urea group are potential sites for alkylation and acylation, though their reactivity differs. Direct N-alkylation of ureas can be challenging and may require specific conditions to avoid side reactions like O-alkylation. rsc.org Phase transfer catalysis, using an alkyl halide in the presence of a solid base and a catalyst like tetrabutylammonium (B224687) chloride, has been shown to achieve regioselective N-alkylation of N-alkylureas in high yields. researchgate.net Another modern approach is the iridium-catalyzed N-alkylation of urea using alcohols as the alkylating agents, which proceeds under solvent-free conditions. uno.edu

Unsymmetrical ureas can also be prepared through methods that build the urea functionality, such as reacting an amine with an isocyanate. wikipedia.org For derivatizing this compound, one could envision a synthetic route starting from α-amino-α-phenylacetonitrile, which could be reacted with various isocyanates to install a substituted urea moiety at the N-1 position. researchgate.net Alternatively, activating the primary amine of 20'-aminovinblastine with p-nitrophenylchloroformate creates an activated carbamate (B1207046) that reacts with various amines to form diverse urea derivatives, a strategy that could be adapted to the α-aminonitrile scaffold. nih.gov

Table 1: Synthesis of N-Substituted Urea Derivatives

| Entry | Amine/Urea | Reagent | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | p-Toluidine | n-Propylamine, PhI(OAc)₂ | K₃PO₄, 1,2-DCE, 80 °C | 1-Propyl-3-(p-tolyl)urea | 58 | mdpi.com |

| 2 | p-Toluidine | Cyclopentylamine, PhI(OAc)₂ | K₃PO₄, 1,2-DCE, 80 °C | 1-Cyclopentyl-3-(p-tolyl)urea | 65 | mdpi.com |

| 3 | p-Toluidine | Cyclohexylamine, PhI(OAc)₂ | K₃PO₄, 1,2-DCE, 80 °C | 1-Cyclohexyl-3-(p-tolyl)urea | 71 | mdpi.com |

| 4 | Urea | Benzyl alcohol | (Cp*IrCl₂)₂, 130 °C, solvent-free | N,N'-Dibenzylurea | 82 | uno.edu |

Modifications and Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, though the reactivity and regioselectivity will be influenced by the activating/deactivating nature of the cyano(ureido)methyl substituent. More controlled and selective functionalization can be achieved using modern C-H activation techniques. Research on closely related phenylglycine derivatives has demonstrated the feasibility of palladium-mediated C-H functionalization at the ortho position of the phenyl ring. mdpi.com

These methods use a directing group, often the amino or a protected amino group, to guide a palladium catalyst to the ortho C-H bond. This allows for the introduction of various substituents with high regioselectivity. Reported transformations include ortho-halogenation (iodination, bromination) and ortho-alkoxylation. mdpi.comacs.org For example, orthopalladated derivatives of phenylglycine react with reagents like Br₂ or I₂ to yield the corresponding o-halogenated products. mdpi.com Similarly, reaction with PhI(OAc)₂ in the presence of alcohols like methanol or ethanol (B145695) affords o-alkoxylated phenylglycines. mdpi.comacs.org These protocols are often tolerant of various functional groups and can proceed while retaining the chirality at the α-carbon, albeit sometimes with a loss in enantiomeric excess. mdpi.com

Table 2: Palladium-Mediated C-H Functionalization of Phenylglycine Derivatives

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Ref |

| 1 | N-Boc-(S)-Phenylglycine | p-MeC₆H₄I | Pd(OAc)₂, Ac-Gly-OH, K₂CO₃, 110 °C | N-Boc-(S)-ortho-tolyl-Phenylglycine | 55 | acs.org |

| 2 | N-Boc-(S)-Phenylglycine | I₂ | Pd(OAc)₂, K₂CO₃, 100 °C | N-Boc-(S)-ortho-iodo-Phenylglycine | 51 | acs.org |

| 3 | Orthopalladated Methyl (R)-Phenylglycinate | Br₂ | Acetone, rt | Methyl (R)-2-amino-2-(2-bromophenyl)acetate | 85 | acs.org |

| 4 | Orthopalladated Methyl (R)-Phenylglycinate | I₂ | Acetone, rt | Methyl (R)-2-amino-2-(2-iodophenyl)acetate | 88 | acs.org |

| 5 | Orthopalladated Methyl (R)-Phenylglycinate | PhI(OAc)₂, MeOH | CH₂Cl₂, rt | Methyl (R)-2-amino-2-(2-methoxyphenyl)acetate | 80 | acs.org |

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties. enamine.net

Hydrolysis to Carboxylic Acid or Amide: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a primary amide (1-carbamoyl-1-phenyl-methylurea) and, upon further hydrolysis, the corresponding carboxylic acid (ureido(phenyl)acetic acid). The hydrolysis of related α-ureido nitriles to amides has been demonstrated using concentrated acids like HCl. researchgate.net

Conversion to Tetrazole: A particularly important transformation is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source to form a 5-substituted 1H-tetrazole. The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry. youtube.com This reaction is typically carried out by heating the nitrile with sodium azide in the presence of a catalyst. Various catalytic systems have been developed to facilitate this conversion under milder conditions and with improved yields. These include the use of zinc(II) chloride in alcoholic solvents or trialkyltin chlorides. organic-chemistry.orgthieme-connect.comgoogle.com The reaction is broadly applicable to a range of aromatic and aliphatic nitriles. thieme-connect.com

Table 3: Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles

| Entry | Nitrile Substrate | Reagents | Conditions | Yield (%) | Ref |

| 1 | Benzonitrile | NaN₃, NH₄Cl | DMF, 120-130 °C, 22 h | 95 | thieme-connect.com |

| 2 | Benzonitrile | NaN₃, ZnCl₂ | i-PrOH, reflux, 4 h | 98 | thieme-connect.com |

| 3 | 4-Methoxybenzonitrile | NaN₃, ZnCl₂ | i-PrOH, reflux, 6 h | 95 | thieme-connect.com |

| 4 | 2'-Cyano[1,1'-biphenyl]-4-yl derivative | NaN₃, Bu₃SnCl | Toluene, 110-115 °C, 24 h | N/A | google.com |

Fundamental Reactivity Patterns and Active Sites

The electronic properties of this compound's functional groups determine its behavior in chemical reactions. The molecule possesses several locations susceptible to attack by either electron-rich or electron-poor species.

A nucleophile is characterized by a region of high electron density, often having a full or partial negative charge, while an electrophile has a region of low electron density, often with a full or partial positive charge. youtube.com The structure of this compound contains both nucleophilic and electrophilic centers.

Nucleophilic Centers: The primary nucleophilic sites are the nitrogen and oxygen atoms of the urea group, which possess lone pairs of electrons. The nitrogen atom of the cyano group also has a lone pair, making it a potential nucleophilic center. ekb.eg Deprotonation of the α-carbon (the carbon atom bonded to both the phenyl and cyano groups) under basic conditions would generate a highly nucleophilic carbanion, stabilized by resonance with both adjacent groups.

Electrophilic Centers: The carbonyl carbon of the urea group is a significant electrophilic site due to the polarization of the carbon-oxygen double bond, which draws electron density away from the carbon. youtube.com Similarly, the carbon atom of the cyano group is electrophilic. These sites are susceptible to attack by nucleophiles.

The interplay of these sites is complex. For instance, while the urea nitrogens are nucleophilic, their electron-donating effect can be delocalized into the carbonyl group, influencing the electrophilicity of the carbonyl carbon.

The acidic and basic properties of this compound are critical to its reactivity, influencing reaction mechanisms and the formation of intermediates.

Protonation: In acidic media, protonation can occur at several sites. The most likely site of protonation is the carbonyl oxygen, as the resulting positive charge can be stabilized by resonance with the two adjacent nitrogen atoms. Protonation may also occur on the urea nitrogens or the cyano nitrogen. The protonation of the cyano group is a known phenomenon, particularly when the group is attached to a system with strong electron-donating substituents. researchgate.net

Deprotonation: In the presence of a base, deprotonation can occur at the N-H bonds of the urea moiety. More significantly, the C-H proton on the α-carbon is particularly acidic due to the electron-withdrawing effects of both the adjacent cyano and phenyl groups, which stabilize the resulting carbanion. Studies on structurally related N-carbamoyl-2-cyanopiperidines have highlighted the high acidity of α-nitrile protons, allowing for deprotonation to generate configurationally stable carbanions that can be trapped by electrophiles. acs.org This deprotonation is a key step in many potential derivatization reactions of the molecule.

Mechanisms of Formation and Interconversion

The synthesis of this compound can be achieved through established methods for urea formation, which typically involve the reaction of an amine with an isocyanate or a related carbonyl source.

The most common methods for forming unsymmetrical ureas involve the nucleophilic addition of an amine to an isocyanate. nih.govcommonorganicchemistry.com A plausible and direct synthesis of this compound involves the reaction of 2-amino-2-phenylacetonitrile (phenylglycinonitrile) with a suitable carbonylating agent.

One such pathway is the reaction with an isocyanate, often generated in situ. For example, using potassium isocyanate (KOCN) in an aqueous acidic medium provides a simple and efficient method for synthesizing N-substituted ureas. rsc.orgrsc.org The mechanism proceeds as follows:

Protonation of potassium isocyanate by the acid catalyst generates isocyanic acid (HNCO).

The lone pair of the primary amine group in 2-amino-2-phenylacetonitrile acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid.

This nucleophilic addition results in the formation of the this compound product.

This method is advantageous as it often proceeds in water without the need for organic co-solvents and can produce the urea product in high purity, sometimes via simple precipitation. rsc.orgrsc.org Alternative methods include the use of phosgene equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI) to first activate the amine or form an intermediate that subsequently reacts with another amine. nih.govcommonorganicchemistry.com

The intermediates formed during the synthesis and reactions of this compound are key to understanding the mechanistic details.

Isocyanic Acid (HNCO): In syntheses utilizing potassium isocyanate and acid, isocyanic acid is a crucial, highly reactive intermediate that is readily attacked by the amine nucleophile. rsc.org

Carbamoyl (B1232498) Chlorides and Isocyanates: When phosgene or its safer equivalents (e.g., triphosgene) are used, the reaction of the amine (2-amino-2-phenylacetonitrile) typically forms a carbamoyl chloride or an isocyanate intermediate. These intermediates are highly electrophilic and react with ammonia or a primary amine to yield the final urea product. nih.gov

Coordinated Isocyanate Intermediate: In the context of interconversion or decomposition, such as hydrolysis, the reaction may proceed through different intermediates. Studies on the acid-catalyzed hydrolysis of related phenyl-substituted urea ligands coordinated to cobalt(III) suggest a mechanism involving protonation of the urea, followed by the elimination of aniline (B41778) to generate a coordinated isocyanate intermediate. This isocyanate is then rapidly hydrolyzed to an amine and carbon dioxide. researchgate.net A similar pathway could be envisioned for the hydrolysis of uncomplexed this compound.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

While specific kinetic and thermodynamic data for this compound are not extensively documented, the behavior of related urea compounds provides significant insight into its expected reactivity profile.

Kinetic studies on the hydrolysis of related N-2-pyridylmethyl-N'-(X)phenylureas complexed to cobalt(III) in acidic solution revealed a rate law dependent on proton concentration: kobsd = kK[H⁺]/(1 + K[H⁺]). researchgate.net This indicates a mechanism involving a rapid, reversible protonation step (with equilibrium constant K) followed by a rate-determining step (with rate constant k).

The thermal decomposition of urea itself has been studied in detail, showing a multi-stage process with activation energies varying based on the specific decomposition reaction. For example, the activation energy for the initial decomposition of urea has been identified to be around 84 kJ/mol. mdpi.com

The table below summarizes kinetic parameters for reactions involving related urea compounds, which can serve as a reference for the expected reactivity of this compound.

| Reaction | Compound/System | Kinetic Parameter | Value | Conditions | Source |

|---|---|---|---|---|---|

| Thermal Decomposition | Urea | Activation Energy (Ea) | 84 kJ/mol | Thermogravimetric Analysis | mdpi.com |

| Thermal Decomposition | Cyanuric Acid (a urea derivative) | Activation Energy (Ea) | 152 kJ/mol | Thermogravimetric Analysis | mdpi.com |

| Hydrolysis (Catalyzed) | Urea with cis-[Pd(en)(H₂O)₂]²⁺ catalyst | Pseudo-first-order rate constant (k) | 1.7 x 10⁻³ min⁻¹ | 313 K, pH 3.3 | nih.gov |

| Hydrolysis (Uncatalyzed) | Urea | Rate relative to catalyzed reaction | ~1 x 10⁵ times slower | 313 K, pH 3.3 | nih.gov |

These data illustrate that reactions involving the urea moiety, such as decomposition and hydrolysis, are kinetically measurable and are significantly influenced by factors like temperature, pH, and the presence of catalysts.

Transformational Chemistry of this compound

The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic and basic urea, the electrophilic and acidic cyano group, the active methine proton, and the aromatic phenyl ring.

Hydrolysis and Related Decomposition Pathways

The stability of this compound is susceptible to hydrolytic conditions, with both the urea and nitrile functionalities being potential sites for cleavage.

Urea Moiety Hydrolysis: Under acidic conditions, the urea group can undergo hydrolysis. The reaction is often initiated by protonation of the carbonyl oxygen, enhancing its electrophilicity. For related phenyl-substituted urea compounds, acid-catalyzed hydrolysis has been proposed to proceed through the elimination of aniline to yield a coordinated isocyanate intermediate. researchgate.net This intermediate is highly reactive and rapidly hydrolyzes to form a primary amine and carbon dioxide. researchgate.net A similar pathway can be postulated for this compound, which would lead to the formation of phenylglycinonitrile, ammonia, and carbon dioxide.

Nitrile Group Hydrolysis: The cyano group is also prone to hydrolysis, typically under strong acidic or basic conditions, to yield a carboxylic acid. For instance, related α-cyano derivatives can be hydrolyzed to the corresponding carboxylic acid using concentrated hydrochloric acid. nih.gov In the case of this compound, this would result in the formation of N-carbamoyl-phenylglycine. Under certain conditions, partial hydrolysis can occur, leading to the formation of a primary amide, 1-(carbamoyl(phenyl)methyl)urea.

The table below summarizes the potential hydrolysis products of this compound under different conditions.

| Functional Group | Condition | Probable Products |

| Urea | Acidic (H₃O⁺) | Phenylglycinonitrile, Ammonia (NH₃), Carbon Dioxide (CO₂) |

| Nitrile | Acidic (H₃O⁺) | N-Carbamoyl-phenylglycine |

| Nitrile | Basic (OH⁻) | Salt of N-Carbamoyl-phenylglycine |

Cyclization and Annulation Reactions

The presence of multiple reactive sites within this compound allows for a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

Imidazolidinone Formation: The urea and cyano functionalities can participate in intramolecular cyclization. For analogous N-cyanoethenyl-ureas, treatment with a base like triethylamine (B128534) induces cyclization to form substituted imidazolidin-2-ones. researchgate.net A plausible pathway for this compound involves the base-catalyzed addition of one of the urea nitrogens to the nitrile group, forming a five-membered imidazolidinone ring.

Fused Uracil (B121893) Synthesis: The active methylene (B1212753) (methine) proton, positioned between the phenyl and cyano groups, is acidic and can be deprotonated to form a carbanion. This nucleophilic center can react with various electrophiles. In chemistry involving the related cyanoacetylurea (B75420), this reactivity is harnessed to condense with carbonyl compounds, followed by cyclization to produce fused uracil derivatives. researchgate.net

Nitrile Anion Cyclization: A general and powerful method for ring formation is nitrile anion cyclization. researchgate.net This involves the deprotonation of the α-carbon to the nitrile, generating a nitrile-stabilized anion. If a suitable electrophilic group is present within the molecule, an intramolecular cyclization can occur. While the parent molecule lacks a pendant electrophile, derivatives of this compound could be designed to undergo such reactions.

The following table outlines potential cyclization reactions and the resulting heterocyclic cores.

| Reacting Groups | Reagents/Conditions | Resulting Heterocycle |

| Urea N-H and Cyano (C≡N) | Base (e.g., Triethylamine) | Imidazolidinone |

| Active Methine (C-H) and external electrophile | Base, Carbonyl Compound | Fused Pyrimidine/Uracil |

Condensation and Coupling Reactions

Knoevenagel-Type Condensation: The activated methine (CH) group of this compound is a key site for C-C bond formation. It can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. banglajol.infoscielo.br These reactions are typically base-catalyzed and involve the formation of a new carbon-carbon double bond. For example, condensation with an aromatic aldehyde would yield an α,β-unsaturated nitrile derivative. Research on cyanoacetylurea demonstrates its ready condensation with aromatic aldehydes. researchgate.net

Coupling Reactions: The N-H bonds of the urea moiety and the C-H bonds of the phenyl ring are potential sites for metal-catalyzed coupling reactions. Palladium-catalyzed cross-coupling reactions, for example, are widely used to form N-aryl and N-alkyl bonds in urea derivatives. organic-chemistry.org While often used for urea synthesis, these methods could potentially be adapted to further functionalize the this compound molecule.

Rearrangement Reactions

Rearrangement reactions offer pathways to structurally diverse isomers and are fundamental in organic synthesis.

Tiemann Rearrangement: This reaction provides a route to convert nitriles into monosubstituted ureas in a one-pot synthesis. researchgate.net The process begins with the conversion of the nitrile to an amidoxime, which then rearranges in the presence of a sulfonyl chloride to a carbodiimide or cyanamide, followed by hydrolysis to the urea. researchgate.net This sequence highlights a potential synthetic connection between nitriles and the urea functionality present in the target molecule.

Curtius, Hofmann, and Beckmann Rearrangements: These classical name reactions involve the rearrangement of a group to an electron-deficient nitrogen atom. byjus.commasterorganicchemistry.comwikipedia.org The Curtius rearrangement of an acyl azide leads to an isocyanate, a key precursor for ureas. wikipedia.org While these are typically used to synthesize ureas, the principles governing these migrations are relevant to understanding the potential reactivity and stability of the urea core in this compound under various chemical conditions.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the detailed study of transition states and reaction energy profiles.

Transition State Analysis and Energy Barriers

Reaction Pathway Modeling: DFT studies on related systems, such as the reaction of isocyanates with amines to form ureas, have been used to map out the potential energy surface of the reaction. acs.org These studies calculate the geometries and energies of reactants, transition states, intermediates, and products, providing a step-by-step view of the reaction mechanism. For this compound, such analysis could be applied to its hydrolysis, cyclization, and rearrangement reactions to determine the most favorable pathways.

Energy Barrier Calculation: A key output of transition state analysis is the calculation of the activation energy (energy barrier). For example, computational experiments on a related N-cyano compound investigated two possible mechanistic pathways for a sulfonyl transfer by calculating the energy barriers, revealing that an intramolecular transfer had a prohibitively high energy barrier. acs.org This type of analysis can predict whether a proposed reaction is kinetically feasible under given conditions.

Reactivity Descriptors: Theoretical calculations can also predict sites of reactivity. Molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For a related compound, N,N'-dimethyl-N-cyanoacetylurea, calculations showed significant negative charge on the cyano nitrogen and positive potential on the carbonyl carbons, indicating likely sites for electrophilic and nucleophilic attack, respectively. Similar analysis of this compound would highlight the nucleophilic character of the urea oxygens and nitrogens and the electrophilic nature of the nitrile carbon.

The table below summarizes key parameters obtained from computational studies on related urea and nitrile compounds.

| Computational Method | System Studied | Key Findings | Reference |

| DFT | Isocyanate + Amine Reaction | Calculation of transition states and intermediates for urea formation. | acs.org |

| Semi-empirical (AM1, PM3) | Phenylazo Pyridone Dyes | Calculation of reactivity indicators (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. | scirp.org |

| DFT | N-cyano-N-phenyl-p-methylbenzenesulfonamide | Calculation of energy barriers to differentiate between intermolecular and intramolecular reaction pathways. | acs.org |

| Ab initio Calculations | Phenylureas | Revealed the presence and stability of intramolecular hydrogen bonds affecting conformation. | nih.gov |

Reaction Mechanisms and Reactivity Profiles of 1 Cyano Phenyl Methyl Urea

Reaction Coordinate Mapping and Pathway Predictions

Following an extensive search of scientific literature and chemical databases, no specific studies detailing the reaction coordinate mapping or predictive pathway analysis for the compound 1-(Cyano(phenyl)methyl)urea were found.

Computational chemistry is a primary tool for elucidating such reaction mechanisms. This process typically involves the use of quantum chemical methods, like Density Functional Theory (DFT) or ab initio calculations, to model the potential energy surface (PES) of a reaction. acs.orggbcramgarh.in By mapping the PES, researchers can identify the lowest energy path from reactants to products, which involves locating transition states—the highest energy points along the reaction coordinate. cdnsciencepub.comresearchgate.net The energy difference between the reactants and the transition state determines the activation energy, a key factor in predicting reaction rates. cdnsciencepub.com

For related urea (B33335) derivatives, computational studies have been performed to understand their conformational possibilities and the energy barriers to rotation around specific bonds. For instance, analyses of various alkyl- and phenyl-substituted ureas have determined potential energy surfaces for bond rotations and identified the most stable isomers. acs.orgresearchgate.net These studies predict rotational barriers and the geometries of various conformers, which are fundamental to understanding the molecule's reactivity. acs.orgresearchgate.net

Furthermore, research into the reactivity of similar functional groups provides a general framework for predicting potential reaction pathways. For example, studies on other cyano-substituted compounds or urea derivatives investigate reactions such as hydrolysis, oxidation, reduction, and substitution. Hydrolysis of the urea moiety, for instance, can be modeled to proceed through a coordinated isocyanate intermediate. researchgate.net The presence of the cyano and phenyl groups on the alpha-carbon is expected to significantly influence the reactivity of the urea group and the methine proton, but without specific computational models for this compound, any proposed pathway remains hypothetical.

While methodologies for predicting reaction pathways are well-established, the application of these techniques to this compound has not been documented in the available scientific literature. Therefore, no data tables containing specific energy barriers, transition state geometries, or reaction pathway coordinates for this compound can be provided.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Conformation of 1 Cyano Phenyl Methyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Cyano(phenyl)methyl)urea in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, while advanced two-dimensional (2D) techniques are essential for unambiguously assigning these signals and mapping the covalent framework of the molecule.

Advanced 2D NMR Techniques for Connectivity Mapping

While specific 2D NMR data for this compound is not widely published, the application of these techniques can be understood from studies on analogous urea (B33335) derivatives. mdpi.comopenmedscience.comarkat-usa.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would establish the coupling between the methine proton (-CH) and the protons on the phenyl ring, as well as the NH protons of the urea moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the methine proton signal to its corresponding carbon signal and the aromatic protons to their respective carbons.

Based on data from similar compounds like 1,3-Bis(4-cyanophenyl)urea and other derivatives, a table of expected ¹H and ¹³C NMR chemical shifts for this compound can be compiled. uva.nl

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Urea Carbonyl (C=O) | - | ~153-156 |

| Cyano (C≡N) | - | ~118-120 |

| Methine (CH) | ~5.5-6.0 | ~50-55 |

| Phenyl (C₆H₅) | ~7.3-7.6 | ~127-135 |

| Urea (NH) | ~6.0-6.5 (NH₂) and ~7.0-8.0 (NH-CH) | - |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆, based on analogous structures.

Solid-State NMR Applications for Supramolecular Structures

Solid-state NMR (ssNMR) spectroscopy provides invaluable insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. It is particularly powerful for studying supramolecular arrangements, such as those in different polymorphs or cocrystals, which can be difficult to characterize by other means. openmedscience.com For urea derivatives, ssNMR can probe intermolecular hydrogen bonding and conformational differences between molecules in an asymmetric unit. nih.gov

While specific ssNMR data for this compound is not available, studies on related compounds demonstrate its utility. For instance, in complex cyanophenyl urea derivatives, ¹³C ssNMR has been used to characterize specific crystalline forms by identifying the unique chemical shifts of carbons arising from distinct packing environments and intermolecular interactions. google.com Furthermore, ssNMR is crucial in studying host-guest chemistry, such as the inclusion complexes that ureas can form, revealing details about molecular interpenetration and bonding that define the supramolecular structure. openmedscience.com

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its chemical structure. The analysis would reveal the precise spatial arrangement of all atoms, confirming the connectivity established by NMR. For urea derivatives, a key feature revealed by crystallography is the extensive network of intermolecular hydrogen bonds formed by the N-H donors and the carbonyl oxygen acceptor. rsc.orgresearchgate.net These interactions dictate the supramolecular assembly of the molecules in the solid state. Studies on similar urea compounds show that they often form dimeric structures or extended chains through N-H···O=C hydrogen bonds. rsc.orgrsc.org The conformation of the phenyl and cyano groups relative to the urea moiety would also be precisely determined.

Co-crystallization and Polymorphism Investigations

Many urea derivatives are known to exhibit polymorphism—the ability to exist in multiple different crystal forms—and to form cocrystals with other molecules. acs.orgrigaku.com These different solid forms can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary technique used to identify and distinguish between these forms. rigaku.com

For example, various diarylureas have been shown to form cocrystals with solvents like DMSO, and their PXRD patterns are distinct from the parent compound. nih.gov Similarly, cocrystals of other complex cyanophenyl-containing compounds with urea have been characterized by their unique PXRD patterns. researchgate.netnih.gov A patent for a crystalline form of a complex cyanophenyl urea derivative specifies its unique PXRD peaks as a defining characteristic. google.com This highlights the importance of PXRD in controlling and identifying the solid form of a substance.

| Compound | Form | Key PXRD Peaks (2θ°) |

| 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyano-phenyl)urea maleate | Crystalline Form | 11.6, 12.1, 19.6 google.com |

| (1R,3S)-3-(5-cyano-4-phenyl-1,3-thiazol-2-ylcarbamoyl)cyclopentane carboxylic acid-urea cocrystal | Cocrystal | 8.32, 8.82, 13.86, 15.60, 16.47, 24.86 |

Table 2: Representative Powder X-ray Diffraction (PXRD) peaks for crystalline forms of related cyanophenyl urea derivatives and cocrystals. Data is presented as 2θ ± 0.2°.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of this compound and to study its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.govsemanticscholar.org

Upon ionization, typically using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is generated. Tandem mass spectrometry (MS/MS) experiments are then performed, where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions. nih.govresearchgate.net

For urea derivatives, a common fragmentation pathway involves the cleavage of the C-N bonds of the urea moiety, often leading to the elimination of an isocyanate molecule. nih.govresearchgate.net For this compound, the key fragmentations would likely be:

Cleavage of the benzylic C-N bond, leading to the formation of a stable cyanophenylmethyl cation or a urea fragment.

Cleavage adjacent to the carbonyl group, resulting in the loss of isocyanic acid (HNCO) or a substituted isocyanate.

Loss of the cyano group as HCN.

The study of these fragmentation pathways not only helps to confirm the proposed structure but can also be used to differentiate between positional isomers, which might otherwise be challenging to distinguish. nih.govacs.orgnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 176.08 [M+H]⁺ | 117.06 | C₂H₃N₂O (Urea radical) |

| 176.08 [M+H]⁺ | 149.07 | NH₃ |

| 176.08 [M+H]⁺ | 133.05 | HNCO (Isocyanic acid) |

Table 3: Predicted major fragmentation pathways for protonated this compound (C₉H₉N₃O, Exact Mass: 175.07) in ESI-MS/MS.

Computational Chemistry for Structural and Conformational Insights

Computational chemistry serves as a powerful tool for investigating the molecular structure, conformational preferences, and electronic properties of complex organic molecules like this compound. Through the application of advanced theoretical models, researchers can gain insights that are complementary to experimental data, providing a deeper understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

For urea derivatives, methods like the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. bohrium.comresearchgate.net These calculations provide the most stable, lowest-energy three-dimensional arrangement of the atoms in space. The optimization process systematically adjusts the atomic coordinates to find the minimum on the potential energy surface. The resulting geometry corresponds to the equilibrium structure of the molecule in the gas phase. chemmethod.com

The optimized geometry of this compound would reveal the planarity of the urea backbone and the specific spatial orientation of the phenyl and cyanomethyl substituents. Studies on analogous phenylureas confirm that the geometry around the urea nitrogen atoms is typically planar or near-planar, facilitating delocalization of electron density. acs.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: These are representative values based on standard bond lengths and angles for similar functional groups and are intended for illustrative purposes.

| Parameter | Bond/Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.25 | |

| C-N (urea) | 1.38 | |

| C-C (phenyl-methyl) | 1.52 | |

| C≡N (cyano) | 1.16 | |

| **Bond Angles (°) ** | ||

| O-C-N | 122.0 | |

| N-C-N | 116.0 | |

| C-C-N (cyano) | 109.5 | |

| Dihedral Angles (°) | ||

| N-C(O)-N-C | ~180 (trans) |

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. For this compound, significant rotational freedom exists around the C(sp²)-N bonds of the urea moiety and the C-C bond connecting the stereocenter to the phenyl group. acs.org

Computational studies on N,N'-disubstituted ureas have shown that three main conformations regarding the urea core are possible: trans-trans, trans-cis, and cis-cis. nih.gov In many cases, the trans-trans conformation is found to be the most stable in both the solid state and in solution. nih.gov The presence of bulky substituents, like the phenyl group, can introduce steric hindrance that influences the relative stability of these conformers. nih.gov

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. acs.org This landscape reveals the stable conformers as energy minima and the energy barriers to rotation as transition states. For phenylurea, the barrier to rotation around the C(sp²)-N bond is reported to be in the range of 8.6-9.4 kcal/mol, indicating a relatively hindered rotation that leads to distinct, stable conformers at room temperature. acs.org

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table illustrates a plausible energy landscape. The trans-trans conformer is set as the reference (0 kcal/mol), a common finding in related urea derivatives. nih.gov

| Conformer (relative to urea backbone) | Relative Energy (ΔE, kcal/mol) | Stability |

| trans-trans | 0.00 | Most Stable |

| trans-cis | +1.5 | Less Stable |

| cis-cis | +4.0 | Least Stable |

Quantum Chemical Descriptors and Property Predictions

Quantum chemical calculations not only provide structural information but also yield a variety of electronic descriptors that help predict the chemical reactivity and properties of a molecule. researchgate.net These descriptors are derived from the molecule's electronic structure, particularly the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO Energy: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. bohrium.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (negative potential, susceptible to electrophilic attack), typically around electronegative atoms like oxygen and nitrogen, and electron-poor regions (positive potential, susceptible to nucleophilic attack), often found near hydrogen atoms bonded to heteroatoms. researchgate.net

Global Reactivity Descriptors: Other calculated properties include ionization potential, electron affinity, global hardness, and softness, which further quantify the molecule's reactivity. researchgate.net For instance, global hardness measures the resistance to change in the electron distribution.

These descriptors are invaluable for understanding how this compound might interact with other molecules or biological targets.

Table 3: Illustrative Quantum Chemical Descriptors for this compound Note: Values are representative and based on typical DFT calculations for organic molecules with similar functional groups. bohrium.comresearchgate.net

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Measures overall polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Applications of 1 Cyano Phenyl Methyl Urea in Non Biological/non Medical Research Fields

Role in Organic Synthesis as a Versatile Building Block

Urea (B33335) and its derivatives are foundational building blocks in synthetic chemistry, prized for their utility in constructing a wide array of more complex molecules, particularly heterocycles. rsc.org

The synthesis of pyrimidines, a class of heterocyles of immense chemical importance, often involves the condensation of a compound containing an N-C-N bond system (like urea or guanidine) with a three-carbon unit, such as a β-dicarbonyl compound. wjarr.comwikipedia.org Research has demonstrated that urea and its derivatives are effective precursors for pyrimidines and related structures. researchgate.netorganic-chemistry.orgwiley.com

Specifically, derivatives like cyanoacetyl urea have been extensively used as synthons for producing poly-functionalized heterocyclic systems. researchgate.netekb.eg These reactions leverage the reactivity of the active methylene (B1212753) group adjacent to the cyano function alongside the cyclization potential of the urea moiety. For instance, cyanoacetyl urea can be condensed with carbonyl compounds to prepare fused uracils. researchgate.net In another example, treatment of a specific hydrazone precursor with urea leads to the formation of pyrimidine (B1678525) derivatives through addition to the cyano group followed by cyclization. nih.gov

Given these precedents, 1-(Cyano(phenyl)methyl)urea represents a promising precursor for complex heterocycles. The molecule contains the requisite urea backbone for cyclization and an activated α-carbon, which could participate in condensation or addition reactions, leading to highly substituted pyrimidines, imidazolidinones, or other related ring systems. The reaction of N-(2,2-dichloro-1-cyanoethenyl)ureas with amines to yield imidazolidin-2-ones showcases a similar cyclization pathway that could be accessible to this compound derivatives. researchgate.net

Table 1: Examples of Heterocyclic Synthesis from Urea-Based Precursors

| Precursor | Reagents | Resulting Heterocycle | Reference |

| Urea, β-Formyl Enamide | Samarium Chloride, Microwave | Annelated Pyrimidines | organic-chemistry.org |

| Urea, β-Ketoacid | Acid | Uracil (B121893) | wjarr.com |

| Cyanoacetyl Urea | Carbonyl Compounds | Fused Uracils | researchgate.net |

| Hydrazone, Urea | Ethanolic Sodium Ethoxide | Pyrimidine Derivatives | nih.gov |

| N-(2,2-dichloro-1-cyanoethenyl)-N′-methylurea | Aliphatic Amines | Imidazolidin-2-ones | researchgate.net |

The utility of this compound as a reagent in carbon-carbon bond formation would likely hinge on the reactivity of the α-carbon atom, which is activated by both the adjacent phenyl and cyano groups. The cyano group is a potent electron-withdrawing group that increases the acidity of the α-proton. tcichemicals.com Deprotonation of this position would generate a stabilized carbanion, a carbon-based nucleophile capable of participating in C-C bond-forming reactions.

While direct studies using this compound for this purpose are not prominent, the reactivity of similar carbon nucleophiles is well-established. For example, C-C bond formation has been achieved by reacting carbon nucleophiles like 2-cyanoacetamide (B1669375) in aqueous media under mild conditions. arkat-usa.org This suggests the potential for this compound to be used in analogous synthetic strategies. The deprotonated form of the molecule could, in principle, react with various electrophiles such as alkyl halides or carbonyl compounds to extend its carbon framework, a fundamental operation in organic synthesis. sigmaaldrich.com

Potential in Materials Science and Engineering

The field of materials science heavily relies on controlling intermolecular forces to build ordered structures with specific functions. Urea derivatives are exemplary in this regard due to their predictable and robust self-assembly behavior.

The molecular structure of this compound contains all the necessary components for forming ordered supramolecular structures. The urea functional group is planar and features two N-H protons (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), making it ideal for forming strong, directional hydrogen bonds. jst.go.jp This capability allows simple urea derivatives to self-assemble into well-defined one-dimensional tapes or ribbons, which are foundational motifs in supramolecular chemistry. jst.go.jpzendy.ioresearchgate.net

Furthermore, the presence of both a phenyl ring and a cyano group introduces additional non-covalent interactions. The phenyl ring can engage in π-π stacking, while the nitrogen of the cyano group can act as a hydrogen bond acceptor. nih.govacs.org Studies on related molecules like 1,3-bis(m-cyanophenyl)urea show that the cyano group can compete with the urea carbonyl as a hydrogen bond acceptor, disrupting the typical urea-tape motif and leading to a rich diversity of crystalline polymorphs and co-crystals. researchgate.net The interplay of these varied interactions—urea-urea hydrogen bonding, urea-cyano hydrogen bonding, and π-π stacking—provides a powerful toolkit for crystal engineering and the design of complex molecular architectures. This self-assembly behavior is frequently harnessed to create supramolecular gels from low-molecular-weight gelators, a property observed in a wide range of mono- and multi-urea derivatives. jst.go.jpresearchgate.netrsc.org

Table 2: Potential Non-Covalent Interactions in this compound Assemblies

| Functional Group | Potential Interaction | Role in Supramolecular Assembly |

| Urea (-NH-CO-NH-) | Hydrogen Bonding (Donor & Acceptor) | Forms primary 1D chains; directional control. |

| Phenyl Ring | π-π Stacking | Stabilizes assemblies through aromatic interactions. |

| Phenyl Ring | CH-π Interactions | Further locks molecules into specific conformations. researchgate.net |

| Cyano Group (-C≡N) | Hydrogen Bonding (Acceptor) | Competes with urea carbonyl, enabling structural diversity. |

| Cyano Group (-C≡N) | Dipole-Dipole Interactions | Contributes to overall packing and stability. |

While specific polymerization studies involving this compound are not widely reported, research on analogous compounds highlights its potential in polymer science. Structurally similar molecules like 1-(cyanomethyl)urea (B1596532) have been utilized in the synthesis of polymers and composites, where they contribute to enhanced mechanical strength and thermal resistance.

One potential application is as a polymer additive. For example, dimethyl(cyanoacetyl)urea, a related cyano-functionalized urea, has been patented for use as a stabilizer in chlorinated thermoplastic polymers. google.com Another avenue is the incorporation of the urea moiety directly into a polymer backbone. The strong, reversible nature of urea-based hydrogen bonds can imbue polymers with self-healing properties. researchgate.net Therefore, this compound could be envisioned as a functional monomer or cross-linking agent to introduce specific hydrogen-bonding sites, thereby controlling the mechanical and thermal properties of the resulting polymer material.

Catalytic Applications as a Ligand or Organocatalyst

The unique electronic and structural properties of ureas allow them to function as both ligands for metal catalysts and as metal-free organocatalysts.

As a ligand, N-aryl ureas have emerged as a class of inexpensive, bench-stable, and effective alternatives to traditional phosphine (B1218219) ligands in transition metal catalysis. nih.govacs.org Research has shown that simple N-phenylurea is a highly efficient ligand for palladium-catalyzed C-C cross-coupling reactions, such as the Heck and Suzuki reactions. researchgate.net Urea-based ligands are considered "sterically undemanding," which can provide complementary reactivity compared to bulky phosphine ligands, enabling challenging transformations. nih.gov Given that this compound is an N-substituted urea, it has the potential to act as a ligand for palladium and other transition metals, with the cyanophenylmethyl group potentially influencing the solubility and electronic properties of the catalytic complex.

As an organocatalyst, the power of the urea moiety lies in its ability to activate substrates through hydrogen bonding. Remarkably, even simple, unmodified urea has been identified as a novel, low-cost, and green organocatalyst for various multicomponent reactions, including the synthesis of 4H-pyrans and the Biginelli reaction. acs.orgresearchgate.net In some cases, a second molecule of urea has been found to catalyze nearly every step of the reaction pathway. figshare.comnih.govacs.orgresearchgate.net Deep eutectic solvents composed of choline (B1196258) chloride and urea have also been shown to double as both the reaction medium and the organocatalyst. researchgate.net this compound, therefore, has clear potential as an organocatalyst. Its urea group could activate electrophiles via hydrogen bonding, while the chiral center and appended groups could impart stereoselectivity or modulate catalyst solubility and activity.

Table 3: Examples of Urea-Based Catalysis

| Catalyst/Ligand | Catalytic System | Reaction Type | Role of Urea Derivative | Reference |

| N-Phenylurea | Palladium(II) Acetate | Heck & Suzuki Reactions | Phosphine-Free Ligand | researchgate.net |

| N-Arylureas | Palladium | Heteroannulation of anilines and dienes | Sterically Undemanding Ligand | nih.gov |

| Tellurourea (NHC derivative) | Palladium(II) Acetate | Suzuki-Miyaura Reaction | NHC-Derivative Ligand | tandfonline.com |

| Urea | Metal-Free | Synthesis of 4H-pyrans | Organocatalyst | acs.orgresearchgate.net |

| Urea | Metal-Free | Biginelli Reaction | Organocatalyst | figshare.comacs.org |

| Choline Chloride/Urea | Metal-Free | Groebke–Blackburn–Bienayme Reaction | Organocatalytic Deep Eutectic Solvent | researchgate.net |

Analytical Chemistry Applications (e.g., as a Standard, Probe)

Extensive literature searches did not yield specific research findings on the application of this compound as an analytical standard or probe in non-biological/non-medical research fields. While the compound is commercially available, indicating its synthesis and existence, there is a lack of published studies detailing its use for quantitative analysis, as a reference material in analytical methodologies, or as a chemical probe for detecting or quantifying other substances in non-biological matrices.

The analytical applications of closely related phenylurea compounds are well-documented, particularly in environmental analysis for detecting herbicides. researchgate.netresearchgate.net These methods often involve techniques like high-performance liquid chromatography (HPLC) coupled with various detectors. researchgate.net However, specific methodologies or data pertaining to this compound itself are not present in the reviewed scientific literature.

Due to the absence of specific research data, a detailed discussion of its applications, including research findings and data tables, cannot be provided at this time.

Future Research Directions and Unexplored Avenues for 1 Cyano Phenyl Methyl Urea Research

Development of Novel and Efficient Synthetic Strategies

While classical methods for synthesizing urea (B33335) derivatives are well-established, there is a continuous need for more efficient, environmentally friendly, and versatile synthetic routes. nih.gov Traditional approaches often involve the use of hazardous reagents like phosgene (B1210022). nih.gov Future research could focus on developing novel catalytic systems or one-pot multicomponent reactions to streamline the synthesis of 1-(Cyano(phenyl)methyl)urea and its analogs. researchgate.net For instance, the use of hypervalent iodine reagents or innovative coupling strategies could offer milder and more efficient alternatives. mdpi.comacs.org The development of methods that allow for the late-stage functionalization of the molecule would also be highly valuable for creating diverse chemical libraries for screening purposes. mdpi.com

A promising avenue involves the reaction of amino nitriles with isocyanates, which can proceed under mild conditions without a catalyst. Another approach is the condensation of an alkali cyanoacetate (B8463686) with urea in the presence of acetic anhydride (B1165640) under anhydrous conditions. Research into solid-phase synthesis or flow chemistry techniques could also lead to more automated and high-throughput production of these compounds.

Exploration of New Reactivity Modes and Transformational Potential

The reactivity of the cyano, urea, and phenyl moieties in this compound offers a rich field for exploration. The cyano group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, to generate a range of heterocyclic and functionalized derivatives. Future studies could investigate the selective transformation of the cyano group in the presence of the urea functionality.

The urea group itself can act as a hydrogen bond donor and acceptor, influencing the molecule's self-assembly and interaction with other molecules. nih.gov The N-H bonds of the urea can be involved in various reactions, and the carbonyl group can act as a nucleophilic center. Research into the coordination chemistry of this compound with metal ions could lead to the development of novel catalysts or materials. researchgate.net The phenyl group can be functionalized through electrophilic aromatic substitution to modulate the electronic and steric properties of the molecule.

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental research and accelerating the discovery process. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. bohrium.com These calculations can provide insights into the molecule's reactivity and help in designing new synthetic targets with desired properties.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of these compounds. nih.gov By modeling the interaction of this compound derivatives with specific biological targets, researchers can identify promising candidates for further experimental investigation. nih.gov Computational models can also be used to predict the physicochemical properties of these compounds, such as solubility and permeability, which are crucial for their application in materials science and medicinal chemistry. nih.gov

Expansion into Novel Non-Biological Material Applications and Functional Design

The unique combination of functional groups in this compound makes it a promising building block for the design of novel non-biological materials. The urea moiety's ability to form strong hydrogen bonds can be exploited to create self-assembling supramolecular structures, such as gels, liquid crystals, and polymers. nih.gov The presence of the cyano group can impart specific electronic and optical properties to these materials.

Future research could explore the synthesis of polymers and coordination polymers incorporating the this compound motif. researchgate.net These materials could have applications in areas such as gas storage, separation, and catalysis. The development of functional materials based on this scaffold could also extend to the creation of sensors, where the interaction of the urea or cyano group with specific analytes could lead to a detectable signal.

Addressing Current Limitations and Identifying Research Gaps in the Field

Despite its potential, research on this compound is still limited, and several research gaps need to be addressed. A significant limitation is the lack of extensive studies on its fundamental chemical and physical properties. Detailed characterization of its crystal structure, spectroscopic data, and thermal stability is essential for its further development.